molecular formula C17H21NO3 B1361862 (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine CAS No. 356094-36-5

(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine

Cat. No.: B1361862
CAS No.: 356094-36-5
M. Wt: 287.35 g/mol
InChI Key: UJVBRUATNYJBHD-UHFFFAOYSA-N
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Description

(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine is an organic compound with the molecular formula C17H21NO3 It is a derivative of benzylamine, featuring methoxy groups at the 2 and 5 positions on one benzyl ring and a methoxy group at the 2 position on the other benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine typically involves the reaction of 2,5-dimethoxybenzyl chloride with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include various substituted benzylamines, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzyl rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: Similar in structure but with methoxy groups at the 2 and 4 positions on the benzyl ring.

    2,5-Dimethoxybenzylamine: Similar in structure but lacks the additional methoxy group on the second benzyl ring.

Uniqueness

(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine is unique due to the presence of methoxy groups on both benzyl rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-8-9-17(21-3)14(10-15)12-18-11-13-6-4-5-7-16(13)20-2/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVBRUATNYJBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353369
Record name 1-(2,5-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356094-36-5
Record name 1-(2,5-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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